REACTION_CXSMILES
|
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[N+:26]([C:29]1[CH:34]=[CH:33][C:32]([NH:35][C:36](=[CH:41][C:42]([O:44]C)=O)[C:37]([O:39][CH3:40])=[O:38])=[CH:31][CH:30]=1)([O-:28])=[O:27]>CCOCC.CO>[N+:26]([C:29]1[CH:30]=[C:31]2[C:32](=[CH:33][CH:34]=1)[NH:35][C:36]([C:37]([O:39][CH3:40])=[O:38])=[CH:41][C:42]2=[O:44])([O-:28])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(C(=O)OC)=CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 25 min
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtrated
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystals
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.75 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |